(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters. It is characterized by the presence of a methyl ester functional group, a benzyloxy substituent, and a hydroxyl group on a propanoic acid backbone. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and as an intermediate in various chemical reactions.
This compound can be synthesized through various methods, often involving the use of benzyloxy derivatives and chiral catalysts to ensure the desired stereochemistry. The synthesis typically involves starting materials such as benzyloxy alcohols and methyl esters of hydroxy acids.
The synthesis of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate can be achieved through several methods:
In one reported synthesis, sodium danshensu was reacted with benzyl bromide in methanol under reflux conditions, followed by purification steps including chromatography to isolate the desired product with satisfactory yields .
The molecular structure of (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate features:
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate can undergo various chemical reactions:
The reactions typically require specific conditions such as temperature control and solvent selection to optimize yields and selectivity.
The mechanism of action for (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate primarily involves its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. Its hydroxyl group may participate in hydrogen bonding interactions, influencing its reactivity and interaction with biological targets.
Kinetic studies may reveal how this compound interacts with enzymes or other reagents, providing insights into its potential therapeutic applications.
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is utilized in several areas:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its relevance in contemporary chemical research.
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate (CAS No. 209907-54-0) is a chiral ester with molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol. It is characterized by a 95+% purity grade and is typically stored under anhydrous conditions at 2–8°C to preserve stereochemical integrity [1] . Synonymous with Methyl 3-O-Benzyl-D-glycerate, its structure features a stereogenic center at the C2 position, confirmed by specific rotation values ([α]D²⁰ = -74.5° in chloroform) [1] [6]. The compound’s historical significance stems from its role as a synthon in pharmaceutical syntheses, particularly for antibiotics and antimalarials requiring defined chirality.
Table 1: Chemical Identity Profile
Property | Value |
---|---|
CAS Registry Number | 209907-54-0 |
Molecular Formula | C₁₁H₁₄O₄ |
Molecular Weight | 210.23 g/mol |
Purity | ≥95% |
Storage Conditions | Sealed, dry, 2–8°C |
Key Synonym | Methyl 3-O-Benzyl-D-glycerate |
The synthesis of this compound was historically achieved through stereoselective routes. A landmark method involves the acid-catalyzed etherification of (S)-ethyl lactate with O-benzyl-2,2,2-trichloroacetimidate, yielding (S)-ethyl 2-(benzyloxy)propanoate (90% yield), followed by diisobutylaluminum hydride (DIBAH) reduction to the aldehyde intermediate and oxidation [6]. Modern adaptations use enzymatic resolution or asymmetric hydroxylation to obtain the (R)-enantiomer exclusively [6].
Table 2: Key Synthetic Methods
Step | Reagents/Conditions | Yield | Stereocontrol |
---|---|---|---|
Etherification | O-Benzyl trichloroacetimidate, TfOH, CH₂Cl₂/cyclohexane | 90% | Retention of (S)-configuration |
Reduction | 1M DIBAH in hexane, −78°C | 98% | Aldehyde intermediate |
The benzyloxy (–OCH₂C₆H₅) and hydroxy (–OH) groups confer distinct reactivity and physicochemical properties:
These groups collectively influence the compound’s conformational flexibility (5 rotatable bonds) and stability. The benzyl ether’s bulkiness shields the hydroxy group from unintended nucleophilic attacks during multistep syntheses, as evidenced in peptide-coupling reactions where unprotected analogs undergo racemization [6].
Stereochemistry dictates biological efficacy, as enantiomers exhibit divergent target binding and pharmacokinetics. The (R)-configuration of this compound is critical for bioactivity:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1